

Inarigivir vs. Placebo in Chronic Hepatitis B: A Comparative Clinical Trial Analysis

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Compound of Interest		
Compound Name:	Inarigivir	
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An objective review of the clinical data for **Inarigivir**, a former investigational RIG-I agonist for the treatment of chronic hepatitis B (HBV), reveals a compound with antiviral activity that was ultimately overshadowed by significant safety concerns leading to the termination of its development. This guide provides a detailed comparison of **Inarigivir**'s performance against a placebo, based on available Phase 2 clinical trial data, for an audience of researchers, scientists, and drug development professionals.

Executive Summary

Inarigivir (formerly SB 9200) was an orally administered investigational drug designed to act as a selective immunomodulator by activating the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] The therapeutic goal was to stimulate an innate immune response to achieve a functional cure for chronic hepatitis B. Phase 2 clinical trial data demonstrated that Inarigivir was associated with reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels compared to placebo.[2][3][4] However, the development of Inarigivir was halted in January 2020 due to unexpected serious adverse events, including a patient death in a Phase IIb trial.[5] This guide summarizes the available efficacy and safety data from the ACHIEVE trial, a key Phase 2 study.

Efficacy Data

The ACHIEVE trial was a Phase 2, randomized, open-label study that evaluated multiple doses of **Inarigivir** in treatment-naïve patients with chronic hepatitis B.[2][3][4] Patients received



Inarigivir (at doses of 25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks, followed by a 12-week period where all participants received tenofovir.[2][3][4]

Table 1: Reduction in Viral Markers at Week 12 (Inarigivir Monotherapy vs. Placebo)

Parameter	Inarigivir (25 mg)	Inarigivir (200 mg)	Placebo
Mean Reduction in HBV DNA (log10 IU/mL)	0.6116[2][3]	1.5774[2][3]	0.0352[2][3]
Mean Change in HBV	-0.3856 to -0.5794	-0.3856 to -0.5794	-0.1474[2][3]
RNA (log10 IU/mL)	(across doses)[2][3]	(across doses)[2][3]	
Mean Change in	-0.0956 to -0.1818	-0.0956 to -0.1818	+0.0026[2][3]
HBsAg (log10 IU/mL)	(across doses)[2][3]	(across doses)[2][3]	

Data presented as least squares (LS) mean changes from baseline.

Following the initial 12-week treatment period, a trend for a greater reduction in HBsAg was observed in patients who were pre-treated with **Inarigivir** before switching to tenofovir.[2][3]

Safety and Tolerability

Initial reports from the ACHIEVE trial suggested that **Inarigivir** was generally well-tolerated.[6] However, the subsequent CATALYST trial revealed serious safety concerns that led to the termination of the drug's development.

Table 2: Safety Profile from the ACHIEVE Trial

Parameter	Inarigivir-Treated Groups	Placebo Group
Treatment-Emergent Adverse Events	4.7%[2][3]	6.3%[2][3]
Mean Reduction in ALT from Baseline (U/L)	23.3 to 33.8[2][3]	0.7[2][3]



Note: The termination of **Inarigivir**'s development was due to a patient death in a later Phase IIb trial, highlighting more severe adverse events not captured in this earlier dataset.[5]

Experimental Protocols

ACHIEVE Trial Methodology

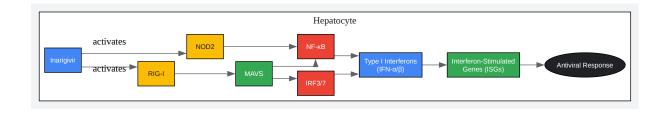
The ACHIEVE trial was a Phase 2, randomized, open-label, multi-center study.[2][3] Eighty treatment-naïve patients with chronic hepatitis B were randomized in a 4:1 ratio across four ascending dose cohorts.[2][3]

- Participants: Treatment-naïve adults with chronic hepatitis B.
- Intervention: Patients received either **Inarigivir** (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks.[2][3]
- Follow-up: After the initial 12-week treatment period, all patients received open-label tenofovir for an additional 12 weeks.[2][3]
- Primary Endpoints: The primary endpoints were safety and antiviral activity.[6]

Visualizations

Inarigivir's Proposed Mechanism of Action

Inarigivir was designed to activate the RIG-I and NOD2 signaling pathways, leading to an innate immune response against HBV.[1]



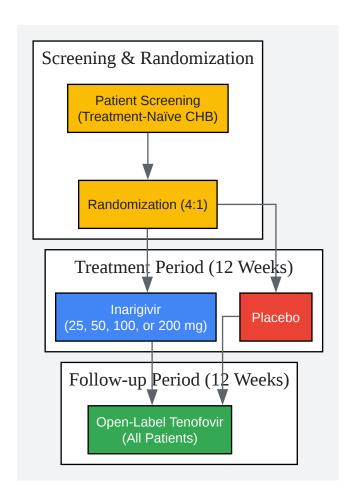


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Caption: Proposed signaling pathway of Inarigivir.

ACHIEVE Trial Experimental Workflow

The following diagram illustrates the workflow of the ACHIEVE clinical trial.



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Caption: Workflow of the ACHIEVE Phase 2 clinical trial.

Conclusion

The clinical data for **Inarigivir** demonstrated a dose-dependent reduction in HBV DNA and other viral markers, suggesting a potential antiviral effect. However, the subsequent emergence of severe adverse events, leading to the termination of its clinical development, underscores the critical importance of a thorough safety evaluation in the drug development process. For



researchers and professionals in the field, the case of **Inarigivir** serves as a cautionary example of a promising mechanism of action that did not translate into a safe and effective therapeutic.

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